6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine
Description
Properties
IUPAC Name |
6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQLUGLKPPPNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable precursor, such as 2-aminothiophenol, with a brominated compound under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction. This involves reacting the intermediate product with an ethoxyethyl halide in the presence of a base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving thiazole derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 and 6
Key structural analogs differ in substituents at positions 3 (N-substituent) and 6 (halogen or functional group). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Spectral and Electronic Properties
- NMR Spectroscopy :
- Electronic Effects :
Biological Activity
6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14BrN2OS
- Molecular Weight : Approximately 320.23 g/mol
The structure features a bromine atom at position 6 of the benzo[d]thiazole ring, combined with an ethoxyethyl group at position 3. This unique arrangement may contribute to its biological activity by enhancing interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways:
- Apoptosis Induction : Compounds in this class have been shown to activate caspases and other apoptotic markers in cancer cell lines.
- Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections:
- Gram-positive and Gram-negative Bacteria : The compound has been tested against various strains, showing notable inhibition zones in disk diffusion assays.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and the ethoxyethyl group appears to enhance solubility and bioavailability, which are critical for therapeutic efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6; ethoxyethyl group | Anticancer, antimicrobial |
| 6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine | Bromine at position 6; methoxyethyl group | Anticancer |
| N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine | Different nitrogen substitution | Altered reactivity |
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various benzothiazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via TUNEL assays.
Study 2: Antimicrobial Testing
A separate investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential for development as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
